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Compound of Interest

Compound Name: Carboxymethyl-beta-cyclodextrin

Cat. No.: B2629365

For Researchers, Scientists, and Drug Development Professionals

Carboxymethyl-3-cyclodextrin (CM-3-CD), a chemically modified derivative of 3-cyclodextrin, is
increasingly recognized for its potential as a pharmaceutical excipient, primarily due to its
enhanced aqueous solubility and ability to form inclusion complexes with a wide range of drug
molecules. This guide provides a comprehensive overview of the available toxicological and
biocompatibility data for CM-3-CD, offering a critical resource for its evaluation in drug
development and other biomedical applications. While extensive data exists for the parent 3-
cyclodextrin and other derivatives, specific quantitative toxicological data for CM-B-CD remains
somewhat limited in publicly accessible literature. Therefore, this guide synthesizes the direct
evidence on CM-3-CD with relevant comparative data from other cyclodextrins to provide a
thorough safety assessment.

Executive Summary of Toxicological Profile

Carboxymethyl-B-cyclodextrin is generally considered to have a favorable safety profile,
characterized by low cytotoxicity compared to other modified cyclodextrins, such as methylated
derivatives. Its ionic nature, conferred by the carboxymethyl groups, appears to mitigate some
of the membrane-disrupting effects observed with other cyclodextrins. While specific acute and
chronic toxicity data are not extensively available, the broader family of B-cyclodextrin
derivatives has been subject to numerous studies, which can provide a foundational
understanding of their biocompatibility.
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In Vitro Toxicology
Cytotoxicity

In vitro cytotoxicity studies are fundamental in assessing the potential of a substance to cause
cell damage or death. For CM-B-CD, available data suggests a lower cytotoxic potential
compared to other modified cyclodextrins.

One study investigating a magnetic nanocarrier system incorporating CM-3-CD demonstrated
low toxicity in Human Umbilical Vein Endothelial Cells (HUVEC). At a high concentration of
1000 pg/mL, the cell viability was reported to be 57.13%, indicating a relatively low level of
cytotoxicity.[1]

Comparative studies have also shed light on the relative safety of CM-3-CD. Research
comparing various B-cyclodextrin derivatives has shown that ionic derivatives, such as
carboxymethylated-3-cyclodextrin, are less toxic to HeLa cells than their methylated
counterparts. This difference in cytotoxicity is often attributed to the mechanism of action,
where methylated cyclodextrins exhibit a higher propensity for extracting cholesterol from cell
membranes, leading to cell lysis.

Table 1: Comparative Cytotoxicity of B-Cyclodextrin Derivatives

Cyclodextrin Derivative Cell Line Key Finding
Carboxymethyl-p-cyclodextrin Hel Less toxic than methylated (-
elLa
(CMBCD) cyclodextrin derivatives.
Magnetic Carboxymethyl-3- 57.13% cell viability at 1000
HUVEC
cyclodextrin (Mag/CM-B-CD) pg/mL.[1]
Methylated-[-cyclodextrins Hel More toxic than ionic
elLa
(e.g., DIMEB, TRIMEB) derivatives like CMBCD.
Hemocompatibility

Hemocompatibility is a critical parameter for any material intended for parenteral
administration, as it assesses the interaction of the material with blood components, particularly
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red blood cells. The hemolytic potential of cyclodextrins is a known concern, with some
derivatives causing rupture of red blood cells.

Studies on the hemolytic effects of various cyclodextrin derivatives have indicated that the ionic
character of the molecule plays a significant role. One investigation into the hemolytic effects of
methylated, polymeric, and carboxymethylated cyclodextrins suggested that the introduction of
ionic groups can influence the degree of hemolysis.[2] While specific quantitative data for CM-
3-CD was not detailed in the available abstract, the general finding points towards a potentially
lower hemolytic activity compared to non-ionic derivatives. The protective effects of
cyclodextrins against drug-induced hemolysis have also been noted, which is attributed to the
formation of inclusion complexes that reduce the effective concentration of the hemolytic drug.

[3]

It is important to note that comprehensive quantitative hemolysis data for pure CM-3-CD is not
readily available in the reviewed literature.

In Vivo Toxicology

Specific in vivo toxicity data for Carboxymethyl-3-cyclodextrin, such as LD50 (median lethal
dose) and NOAEL (No-Observed-Adverse-Effect Level), are not well-documented in publicly
available studies. However, data from the parent -cyclodextrin and other derivatives can offer
some context.

For the parent (3-cyclodextrin, oral administration is generally considered safe with a very high
LD50 in rats. Parenteral administration, however, has been associated with nephrotoxicity for
some cyclodextrin derivatives, though this is often dose-dependent and varies between
derivatives.[4] European Medicines Agency (EMA) documents suggest that for parenteral use,
derivatives like hydroxypropyl-B-cyclodextrin (HP-3-CD) and sulfobutyl ether-3-cyclodextrin
(SBE-B-CD) are considered safer than the parent [3-cyclodextrin.[5]

Table 2: In Vivo Toxicity Data for Selected Cyclodextrins (for reference)
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Toxicity

Compound Species Route Endpoint Value
B-Cyclodextrin Rat Oral LD50 >5,000 mg/kg
-Cyclodextrin Dog Oral LD50 >5,000 mg/kg
y-Cyclodextrin Rat Oral LD50 >8,000 mg/kg
HP-B-CD Rat Oral NOAEL (1-year) 500 mg/kg/day
SBE-B-CD Rat Oral NOAEL (90-day) 3,600 mg/kg/day

This data is for other cyclodextrins and should be used for comparative reference only. Specific
in vivo toxicity data for CM-3-CD is not available in the reviewed literature.

Genotoxicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA. Standard tests
include the bacterial reverse mutation assay (Ames test) and the in vitro chromosomal
aberration assay.

No specific genotoxicity data for Carboxymethyl-f3-cyclodextrin was found in the reviewed
literature. General safety assessments for some other cyclodextrin derivatives have shown no
mutagenic potential.[5] Given the intended use of CM-3-CD in pharmaceutical formulations, the
absence of such data is a significant gap that would need to be addressed in a formal
regulatory submission.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies.
Below are generalized protocols for key assays, based on standard practices, which would be
adapted for the specific evaluation of CM-3-CD.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase
enzymes can, under defined conditions, reflect the number of viable cells present.
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Workflow for a Typical MTT Cytotoxicity Assay

Cell Preparation

Culture selected cell line (e.g., HUVEC)

Treatment

Seed cells into 96-well plates Prepare serial dilutions of CM-B-CD

Add CM-B-CD solutions to cells

Incubation & Assay

Incubate for a defined period (e.g., 24h, 48h)

i

Add MTT reagent to each well

Y

Incubate to allow formazan crystal formation

Data Analysis

Add solubilization solution (e.g., DMSO)

Measure absorbance (e.g., at 570 nm)

Calculate cell viability (%) relative to control
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Caption: Workflow for in vitro cytotoxicity testing of CM-f3-CD using the MTT assay.
Detailed Steps:

Cell Culture and Seeding: A relevant cell line (e.g., HUVEC, HelLa, or a cell line pertinent to
the intended application) is cultured under standard conditions. Cells are then harvested and
seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

Treatment: Stock solutions of CM-B-CD are prepared and serially diluted in a culture medium

to achieve a range of test concentrations. The culture medium in the wells is replaced with
the medium containing the different concentrations of CM--CD. Control wells containing
medium only (negative control) and a known cytotoxic agent (positive control) are also
included.

 Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C
in a humidified incubator with 5% CO2.

o MTT Addition and Incubation: Following the treatment period, the MTT reagent is added to
each well. The plates are then incubated for a further 2-4 hours, during which viable cells
with active metabolism convert the yellow MTT into purple formazan crystals.

e Solubilization and Measurement: A solubilizing agent (e.g., DMSO or a specialized detergent
solution) is added to each well to dissolve the formazan crystals. The absorbance of the
resulting purple solution is then measured using a microplate reader at a wavelength of
approximately 570 nm.

o Data Analysis: The absorbance values are used to calculate the percentage of cell viability
for each concentration of CM-B-CD relative to the untreated control cells. An IC50 value (the
concentration that inhibits 50% of cell viability) can then be determined.

Hemolysis Assay

This assay evaluates the potential of a substance to damage red blood cells, leading to the
release of hemoglobin.

Workflow for a Typical Hemolysis Assay
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Blood Preparation

Collect fresh whole blood

Wash red blood cells (RBCs) with saline

Treatment

Prepare a diluted RBC suspension Prepare dilutions of CM-3-CD

Mix RBC suspension with CM-f3-CD solutions

Incubation & Separation

Incubate at 37°C for a defined time

i

Centrifuge to pellet intact RBCs

Data Analysis

Collect the supernatant

Measure absorbance of hemoglobin (e.g., at 540 nm)

Calculate % hemolysis relative to controls
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Caption: Workflow for assessing the hemolytic potential of CM-p-CD.
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Detailed Steps:

o Preparation of Red Blood Cells (RBCs): Freshly drawn whole blood (typically human or
rabbit) is centrifuged to separate the RBCs from the plasma. The RBCs are then washed
multiple times with an isotonic saline solution (e.g., phosphate-buffered saline, PBS) to
remove any remaining plasma components. A diluted suspension of the washed RBCs is
then prepared.

o Treatment: Serial dilutions of CM-B3-CD are prepared in the same isotonic buffer. The RBC
suspension is then incubated with the different concentrations of CM--CD. A negative
control (RBCs in buffer alone) and a positive control (RBCs in a solution that causes 100%
hemolysis, such as Triton X-100 or distilled water) are included.

 Incubation and Centrifugation: The mixtures are incubated at 37°C for a specified time (e.g.,
1-4 hours). After incubation, the samples are centrifuged to pellet the intact RBCs and any
cell debris.

o Measurement of Hemoglobin Release: The supernatant, which contains the released
hemoglobin from any lysed cells, is carefully collected. The absorbance of the supernatant is
measured using a spectrophotometer at a wavelength corresponding to the peak
absorbance of hemoglobin (around 540 nm).

o Calculation of Hemolysis: The percentage of hemolysis is calculated for each concentration
of CM-[B-CD using the following formula: % Hemolysis = [(Abs_sample -
Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Genotoxicity: Bacterial Reverse Mutation Assay (Ames
Test)

The Ames test uses several strains of bacteria (typically Salmonella typhimurium) with
mutations in genes involved in histidine synthesis. It tests for a substance's ability to cause a
reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Logical Flow of the Ames Test
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Test Setup
Histidine-dependent bacterial strains CM-B-CD at various concentrations S9 mix (for metabolic activation)

Expa

Mix bacteria, CM-3-CD, and S9 mix (or buffer)

Plate on histidine-deficient agar

Incubation| & Scoring

Incubate for 48-72 hours

l

Count visible revertant colonies

Interpretation

Compare colony counts to negative control

Determine mutagenic potential
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Caption: Logical relationship of components and steps in the Ames test for mutagenicity.

Detailed Steps:
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e Preparation: Several tester strains of Salmonella typhimurium are used, each sensitive to
different types of mutagens. The test is performed both with and without a metabolic
activation system (S9 fraction from rat liver), to detect mutagens that require metabolic
activation to become genotoxic.

o Exposure: The tester strains are exposed to various concentrations of CM-3-CD in the
presence or absence of the S9 mix. This mixture is then combined with molten top agar and
poured onto a minimal glucose agar plate, which lacks histidine.

e Incubation: The plates are incubated at 37°C for 48-72 hours.

e Scoring and Interpretation: Only bacteria that have undergone a reverse mutation to regain
their ability to synthesize histidine will be able to grow and form visible colonies. The number
of revertant colonies on the test plates is counted and compared to the number of
spontaneous revertant colonies on the negative control plates. A significant, dose-dependent
increase in the number of revertant colonies suggests that CM--CD is mutagenic.

Conclusion and Future Directions

Carboxymethyl-f3-cyclodextrin presents a promising profile as a biocompatible pharmaceutical
excipient. The available in vitro data suggests a lower cytotoxicity compared to other
cyclodextrin derivatives. However, to fully establish its safety for clinical applications,
particularly for parenteral routes of administration, a more comprehensive toxicological
evaluation is necessary.

Key data gaps that require further investigation include:

o Quantitative in vivo acute and sub-chronic toxicity studies to determine LD50 and NOAEL
values.

o Comprehensive genotoxicity testing, including the Ames test and chromosomal aberration
assays, following regulatory guidelines.

» Detailed quantitative hemolysis studies to precisely determine the hemolytic potential of CM-
3-CD at various concentrations.

o Studies on the immunogenicity and sensitization potential of CM-3-CD.
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As the use of CM-B-CD in advanced drug delivery systems continues to grow, a concerted
effort to generate and publish this critical safety data will be essential for its successful
translation from the laboratory to clinical practice, ensuring both efficacy and patient safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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